N-(quinolin-5-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a quinoline moiety attached to a benzo[d][1,3]dioxole ring through a carboxamide linkage, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the quinoline moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to link the quinoline ring to the benzo[d][1,3]dioxole core.
Formation of the carboxamide linkage: This can be accomplished through the reaction of the amine group on the quinoline ring with a carboxylic acid derivative on the benzo[d][1,3]dioxole ring, typically using coupling reagents like EDC or DCC
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or benzo[d][1,3]dioxole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Quinoline N-oxides, benzo[d][1,3]dioxole derivatives.
Reduction: Amines, reduced quinoline derivatives.
Substitution: Functionalized quinoline and benzo[d][1,3]dioxole derivatives
Scientific Research Applications
N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide varies depending on its application:
Anticancer Activity: The compound may exert its effects by interacting with DNA or proteins involved in cell division, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit key enzymes required for microbial growth.
Molecular Targets and Pathways: Potential targets include DNA, tubulin, and various enzymes involved in cellular metabolism and signaling pathways
Comparison with Similar Compounds
- N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Comparison:
- Structural Differences: While these compounds share the benzo[d][1,3]dioxole core, they differ in the attached functional groups and heteroaryl moieties, leading to variations in their chemical and biological properties.
- Unique Features: N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C17H12N2O3 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-quinolin-5-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(11-6-7-15-16(9-11)22-10-21-15)19-14-5-1-4-13-12(14)3-2-8-18-13/h1-9H,10H2,(H,19,20) |
InChI Key |
DPTXIEMWRGUUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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